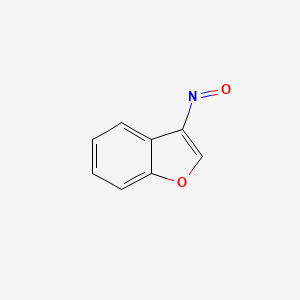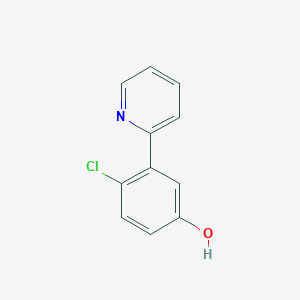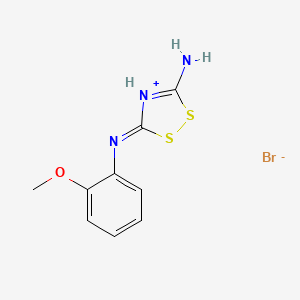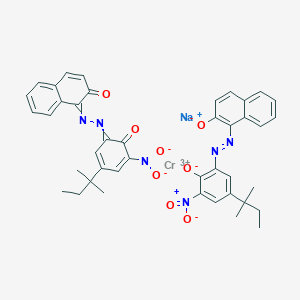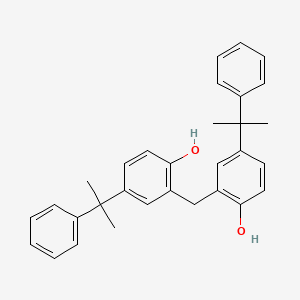![molecular formula C20H23BrN2O2 B13759384 1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide CAS No. 624726-54-1](/img/structure/B13759384.png)
1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for SALOR-INT L172596-1EA are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimizing these synthetic routes for scalability and efficiency.
Chemical Reactions Analysis
SALOR-INT L172596-1EA can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SALOR-INT L172596-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving cellular processes and molecular interactions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
SALOR-INT L172596-1EA can be compared with other similar compounds, such as:
- 3-Benzyl-1-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium chloride
- 3-Benzyl-1-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium iodide
These compounds share similar structures but differ in their halide components (bromide, chloride, iodide), which can influence their chemical properties and reactivity. The uniqueness of SALOR-INT L172596-1EA lies in its specific bromide component, which may confer distinct reactivity and applications .
Properties
CAS No. |
624726-54-1 |
|---|---|
Molecular Formula |
C20H23BrN2O2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
ethyl 2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C20H23N2O2.BrH/c1-4-24-20(23)13-22-14-21(12-17-8-6-5-7-9-17)18-10-15(2)16(3)11-19(18)22;/h5-11,14H,4,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OTQIFRNSUSWXGX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CN1C=[N+](C2=C1C=C(C(=C2)C)C)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


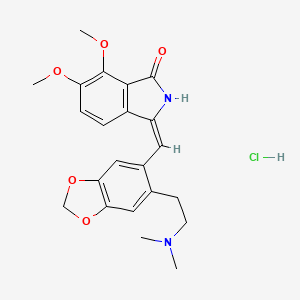

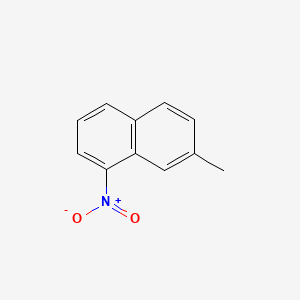

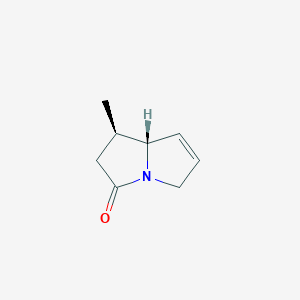
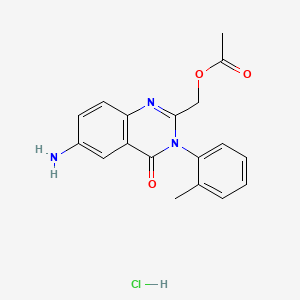
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)


